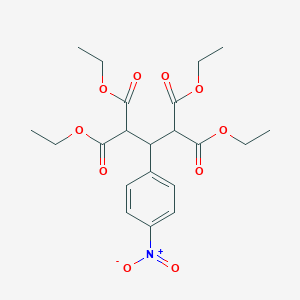
Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate, commonly known as TNTC, is a chemical compound that has been extensively studied in scientific research due to its unique properties. TNTC is a tetraester derivative of 2,2,3,3-tetramethylcyclopropane-1,1-dicarboxylic acid and is used as a reference standard for the analysis of carboxylic acid metabolites in biological samples.
Mécanisme D'action
The mechanism of action of TNTC is not fully understood. However, it is known to inhibit the activity of carboxylesterases, which are enzymes that play a key role in the metabolism of carboxylic acids in the body.
Effets Biochimiques Et Physiologiques
TNTC has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of carboxylesterases in vitro and in vivo. It has also been shown to increase the levels of carboxylic acid metabolites in urine and plasma.
Avantages Et Limitations Des Expériences En Laboratoire
TNTC has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, one limitation of TNTC is that it is not a naturally occurring compound, which may limit its relevance to certain biological systems.
Orientations Futures
There are several future directions for research involving TNTC. One area of interest is the development of new methods for the analysis of carboxylic acid metabolites in biological samples. Another area of interest is the study of the role of carboxylesterases in drug metabolism and toxicity. Additionally, TNTC may have potential applications in the development of new drugs that target carboxylesterases.
Méthodes De Synthèse
TNTC can be synthesized by reacting 2,2,3,3-tetramethylcyclopropane-1,1-dicarboxylic acid with ethyl nitrite and sodium ethoxide. The reaction yields TNTC as a white crystalline solid with a melting point of 138-140°C.
Applications De Recherche Scientifique
TNTC has been widely used in scientific research as a reference standard for the analysis of carboxylic acid metabolites in biological samples. It is also used as a model compound in the study of the metabolism of carboxylic acids in mammalian systems.
Propriétés
Numéro CAS |
126989-14-8 |
|---|---|
Nom du produit |
Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate |
Formule moléculaire |
C21H27NO10 |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C21H27NO10/c1-5-29-18(23)16(19(24)30-6-2)15(13-9-11-14(12-10-13)22(27)28)17(20(25)31-7-3)21(26)32-8-4/h9-12,15-17H,5-8H2,1-4H3 |
Clé InChI |
SGYUBTVCLVPOCT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Synonymes |
2,2,4,4-Pentanetetracarboxylic acid, 3-(4-nitrophenyl)-, 1,2,4,4-tetraethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
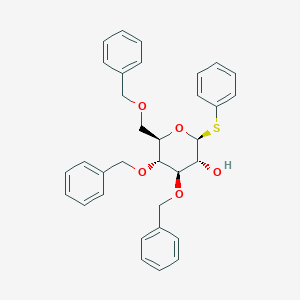
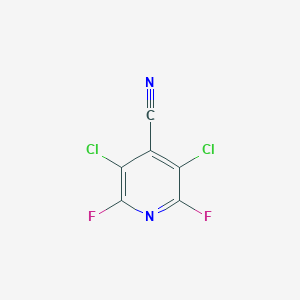
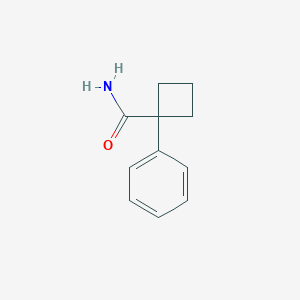
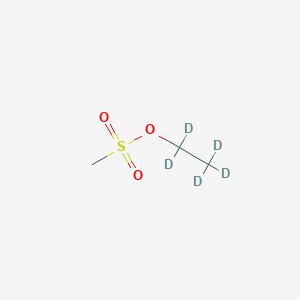
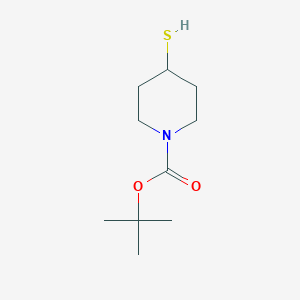
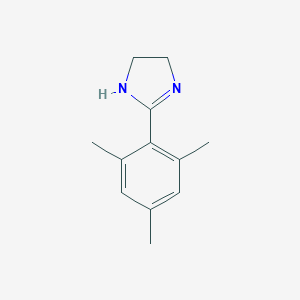
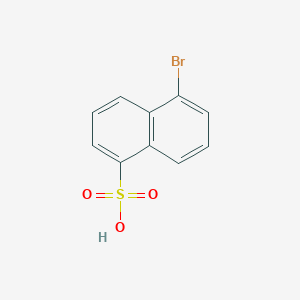
![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)
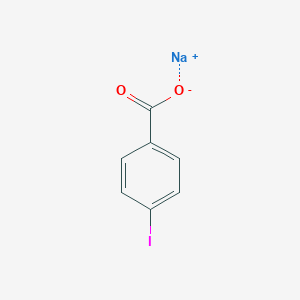
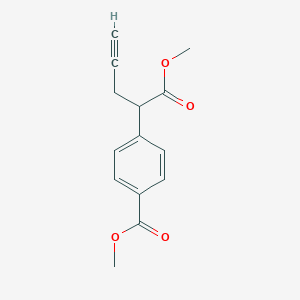

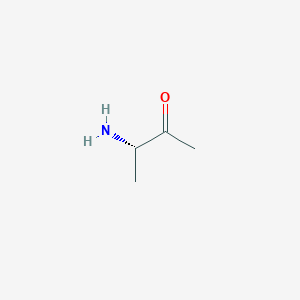
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)